Ethyl acrylate-acrylonitrile
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Overview
Description
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a nitrobenzamide core with a bis(2-chloroethyl)amino group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies involving DNA interactions and the development of new therapeutic agents.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms reactive intermediates that can covalently bind to DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Melphalan: An alkylating agent used in chemotherapy with a similar bis(2-chloroethyl)amino group.
Chlorambucil: Another nitrogen mustard derivative used in cancer treatment.
Uniqueness
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide is unique due to its nitrobenzamide core, which provides additional sites for chemical modification and potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial purposes .
Properties
CAS No. |
25053-12-7 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl prop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C5H8O2.C3H3N/c1-3-5(6)7-4-2;1-2-3-4/h3H,1,4H2,2H3;2H,1H2 |
InChI Key |
IRCAZSRWCCDLJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.C=CC#N |
Related CAS |
25053-12-7 |
Origin of Product |
United States |
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